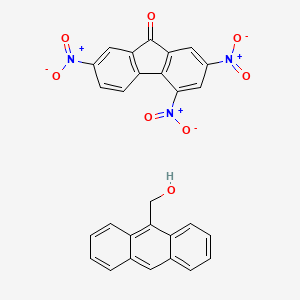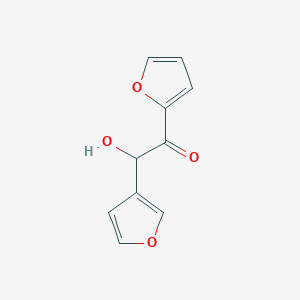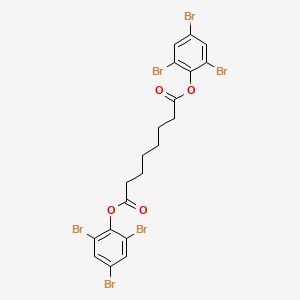
5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
Descripción general
Descripción
5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one is a compound that combines two distinct chemical entities: 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine: This compound can be synthesized using 5-chloro-2-nitroaniline as a starting material.
2,4,7-Trinitrofluoren-9-one: This compound is typically synthesized through the nitration of fluorenone.
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one can undergo oxidation reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: These compounds can also be reduced using agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for these compounds, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Quinoline derivatives and nitrofluorenone derivatives.
Reduction: Aminoquinoline derivatives and reduced nitrofluorenone compounds.
Substitution: Various substituted quinoline and fluorenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: These compounds are used as catalysts in organic synthesis due to their unique electronic properties.
Material Science: They are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biology and Medicine
Antimicrobial Agents: 5-Methoxyquinolin-8-amine derivatives have shown potent antimicrobial activity against a range of pathogens.
Cancer Research: These compounds are being investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes and pathways.
Industry
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application:
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Similar to 5-Methoxyquinolin-8-amine, other quinoline derivatives include chloroquine and quinine, which are used as antimalarial agents.
Nitrofluorenone Derivatives: Similar to 2,4,7-Trinitrofluoren-9-one, other nitrofluorenone derivatives include 2,4-dinitrofluorenone, which is used in the synthesis of dyes and pigments.
Uniqueness
5-Methoxyquinolin-8-amine: Its unique methoxy group enhances its electronic properties, making it more effective in certain catalytic and antimicrobial applications.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups makes it highly reactive and suitable for use in explosives and advanced materials.
Propiedades
IUPAC Name |
5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNTOBUDVTNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)







